Cas no 53643-48-4 (Vindesine)

Vindesine structure
Vindesine structure
Nome del prodotto:Vindesine
Numero CAS:53643-48-4
MF:C43H55N5O7
MW:753.926111459732
CID:56451
PubChem ID:11643449

Vindesine Proprietà chimiche e fisiche

Nomi e identificatori

    • Vindesine
    • Desacetylvinblastineamide
    • Eldesine
    • 4-Desacetylleurosidin-C-3-carboxamid
    • Vindesin
    • Vindesina
    • Vindesinum
    • EX-A3837
    • Desacetylvinblastine amide sulfate
    • BRD-K59753975-065-01-3
    • AKOS037623357
    • D06304
    • methyl (13S,15S,17S)-13-[(1R,9R,10S,11R,12R,19R)-10-carbamoyl-12-ethyl-10,11-dihydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.0^{1,9}.0^{2,7}.0^{16,19}]nonadeca-2(7),3,5,13-tetraen-4-yl]-17-ethyl-17-hydroxy-1,11-diazatetracyclo[13.3.1.0^{4,12}.0^{5,10}]nonadeca-4(12),5,7,9-tetraene-13-carboxylate
    • HMS2090E15
    • Q416660
    • AB00698294-03
    • 3-carbamoyl-O(4)-deacetyl-3-de(methoxycarbonyl)vincaleukoblastine
    • SCHEMBL4420
    • HY-16514
    • methyl (13S,15S,17S)-13-[(1R,9R,10S,11R,12R,19R)-10-carbamoyl-12-ethyl-10,11-dihydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraen-4-yl]-17-ethyl-17-hydroxy-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraene-13-carboxylate
    • Desacetylvinblastine amide
    • methyl (5S,7S,9S)-9-[(2b,3b,4b,5a,12b,19a)-3-carbamoyl-3,4-dihydroxy-16-methoxy-1-methyl-6,7-didehydroaspidospermidin-15-yl]-5-ethyl-5-hydroxy-1,4,5,6,7,8,9,10-octahydro-2H-3,7-methanoazacycloundecino[5,4-b]indole-9-carboxylate
    • 53643-48-4
    • Vincaleukoblastine, 3-(aminocarbonyl)-O4-deacetyl-3-de(methoxycarbonyl)-
    • AC-36879
    • FS-7032
    • HHJUWIANJFBDHT-KOTLKJBCSA-N
    • CHEBI:36373
    • Compound 112531;
    • Q-100607
    • Vindesine (USAN/INN)
    • 3-(aminocarbonyl)-O(4)-deacetyl-3-de(methoxycarbonyl)vincaleukoblastine
    • CHEMBL219146
    • DTXSID6023739
    • methyl (5S,7S,9S)-9-[(2beta,3beta,4beta,5alpha,12beta,19alpha)-3-carbamoyl-3,4-dihydroxy-16-methoxy-1-methyl-6,7-didehydroaspidospermidin-15-yl]-5-ethyl-5-hydroxy-1,4,5,6,7,8,9,10-octahydro-2H-3,7-methanoazacycloundecino[5,4-b]indole-9-carboxylate
    • NS00032802
    • AB01275494-01
    • STL565153
    • methyl (5S,7S,9S)-9-[(2beta,3beta,4beta,5alpha,12beta,19alpha)-3-carbamoyl-3,4-dihydroxy-16-methoxy-1-methyl-6,7-didehydroaspidospermidin-15-yl]-5-ethyl-5-hydroxy-1,4,5,6,7,8,9,10-octahydro-2H-3,7-met
    • hanoazacycloundecino[5,4-b]indole-9-carboxylate
    • BRD-K59753975-001-02-6
    • Inchi: InChI=1S/C43H55N5O7/c1-6-39(52)21-25-22-42(38(51)55-5,33-27(13-17-47(23-25)24-39)26-11-8-9-12-30(26)45-33)29-19-28-31(20-32(29)54-4)46(3)35-41(28)15-18-48-16-10-14-40(7-2,34(41)48)36(49)43(35,53)37(44)50/h8-12,14,19-20,25,34-36,45,49,52-53H,6-7,13,15-18,21-24H2,1-5H3,(H2,44,50)/t25-,34+,35-,36-,39+,40-,41-,42+,43+/m1/s1
    • Chiave InChI: HHJUWIANJFBDHT-KOTLKJBCSA-N
    • Sorrisi: CC[C@]1(O)C[C@@H]2C[C@](C3=C(C4=CC=CC=C4N3)CCN(C1)C2)(C(OC)=O)C5=C(OC)C=C6C([C@]78CCN9CC=C[C@]([C@@H]79)([C@@H](O)[C@@](C(N)=O)(O)[C@@H]8N6C)CC)=C5

Proprietà calcolate

  • Massa esatta: 753.41000
  • Massa monoisotopica: 753.41
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 5
  • Conta accettatore di obbligazioni idrogeno: 12
  • Conta atomi pesanti: 55
  • Conta legami ruotabili: 7
  • Complessità: 1570
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 9
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Carica superficiale: 0
  • Conta Tautomer: 2
  • Superficie polare topologica: 165A^2
  • XLogP3: niente

Proprietà sperimentali

  • Colore/forma: Cryst.
  • Densità: 1.41
  • Punto di fusione: 230-232°
  • Punto di ebollizione: °Cat760mmHg
  • Punto di infiammabilità: °C
  • Indice di rifrazione: 1.707
  • PSA: 164.82000
  • LogP: 3.37350
  • Rotazione specifica: D25 +39.4° (c = 1.0 in methanol)
  • pka: pKa (DMF 66%) 5.39, 7.36; (H2O) 6.04, 7.67(at 25℃)

Vindesine Informazioni sulla sicurezza

  • Numero di trasporto dei materiali pericolosi:UN 1544
  • PackingGroup:II
  • Classe di pericolo:6.1(a)
  • Termine di sicurezza:6.1(a)
  • Gruppo di imballaggio:II
  • Gruppo di imballaggio:II
  • Livello di pericolo:6.1(a)

Vindesine Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
Enamine
EN300-33412062-0.05g
methyl (13S,15R,17S)-13-[(1R,9R,10S,11R,12R,19R)-10-carbamoyl-12-ethyl-10,11-dihydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.0^{1,9}.0^{2,7}.0^{16,19}]nonadeca-2(7),3,5,13-tetraen-4-yl]-17-ethyl-17-hydroxy-1,11-diazatetracyclo[13.3.1.0^{4,12}.0^{5,10}]nonadeca-4(12),5(10),6,8-tetraene-13-carboxylate
53643-48-4 95.0%
0.05g
$2755.0 2025-03-18
TargetMol Chemicals
TN2299-1mg
Vindesine
53643-48-4
1mg
¥ 569 2024-07-19
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
V83910-5mg
Vindesine
53643-48-4 ,HPLC≥95%
5mg
¥5622.0 2023-09-06
SHANG HAI TAO SHU Biotechnology Co., Ltd.
TN2299-1 mg
Vindesine
53643-48-4
1mg
¥569.00 2022-02-28
TargetMol Chemicals
TN2299-1 mg
Vindesine
53643-48-4 98%
1mg
¥ 569 2023-07-10
Fornitori consigliati
Zhangzhou Sinobioway Peptide Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Zhangzhou Sinobioway Peptide Co.,Ltd.
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
Minglong (Xianning) Medicine Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Minglong (Xianning) Medicine Co., Ltd.
Zhejiang Brunova Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Zhejiang Brunova Technology Co., Ltd.
BIOOKE MICROELECTRONICS CO.,LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
BIOOKE MICROELECTRONICS CO.,LTD